5-Bromo-2,4,6-triphenylpyrimidine
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Overview
Description
5-Bromo-2,4,6-triphenylpyrimidine is a heterocyclic compound with the molecular formula C22H15BrN2. It is a derivative of pyrimidine, where the hydrogen atoms at positions 2, 4, and 6 are substituted with phenyl groups, and the hydrogen at position 5 is replaced with a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4,6-triphenylpyrimidine typically involves the initial preparation of chalcone, followed by its reaction with ammonium acetate and the corresponding benzaldehyde . This method eliminates the need for transition metal catalysts, making it more environmentally friendly and cost-effective .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned chalcone-based method. This process can be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4,6-triphenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation/Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines depending on the nucleophile employed .
Scientific Research Applications
5-Bromo-2,4,6-triphenylpyrimidine has several scientific research applications:
Organic Electronics: It is used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Materials Science: The compound’s stability and ability to form stable radical-cation species make it useful in the design of new materials with specific optical and electronic properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism by which 5-Bromo-2,4,6-triphenylpyrimidine exerts its effects is primarily related to its ability to participate in electron transfer processes. The compound can act as an electron donor or acceptor, depending on the specific chemical environment. This property is crucial for its applications in organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrimidine: Lacks the bromine atom at position 5, resulting in different reactivity and properties.
5-Chloro-2,4,6-triphenylpyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
Uniqueness
The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C22H15BrN2 |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
5-bromo-2,4,6-triphenylpyrimidine |
InChI |
InChI=1S/C22H15BrN2/c23-19-20(16-10-4-1-5-11-16)24-22(18-14-8-3-9-15-18)25-21(19)17-12-6-2-7-13-17/h1-15H |
InChI Key |
PRLJGDUFNVQSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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